molecular formula C14H9BrN2S2 B2905586 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-33-7

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2905586
CAS No.: 338398-33-7
M. Wt: 349.26
InChI Key: ZWIKGBHVTPEFCL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-bromophenyl thiol with 4-phenyl-1,2,3-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide
  • 4-Phenyl-1,2,3-thiadiazol-5-yl sulfide
  • 4-(4-Bromophenyl)-1,2,3-thiadiazole

Uniqueness

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to the presence of both bromophenyl and phenyl groups attached to the thiadiazole ring. This structural feature imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIKGBHVTPEFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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